9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Description
Properties
IUPAC Name |
9-oxobicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPZZAZDFKAPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390729 | |
| Record name | 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63242-00-2 | |
| Record name | 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action:
The mode of action involves the compound’s interaction with specific functional groups or enzymes. One notable feature is its highly regioselective addition on alkenes . This property allows for the preparation of terminal alcohols by subsequent oxidative cleavage with H₂O₂ in aqueous KOH. The steric demand of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid suppresses the formation of the 2-substituted isomer compared to the use of borane.
Additionally, stoichiometric reactions, kinetic studies, and DFT calculations suggest a plausible mechanism involving a heterocyclic amidinate intermediate with a three-center-two-electron B–H–B bond.
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability. These factors include temperature, pH, humidity, and light exposure. For stability during storage, it is recommended to keep it at room temperature (RT).
Biological Activity
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound notable for its unique structure, which includes a ketone group at the 9-position and a carboxylic acid group at the 3-position. This compound has garnered attention for its potential biological activities, including antimicrobial properties and applications in medicinal chemistry.
- Molecular Formula : C₁₀H₁₄O₃
- Molecular Weight : Approximately 182.22 g/mol
- IUPAC Name : (1R,5S)-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid
- CAS Number : 63242-00-2
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The bicyclo[3.3.1]nonane moiety is prevalent in many biologically active natural products, particularly those with anticancer properties. Derivatives of this compound are being explored for their potential as anticancer agents due to their ability to interact with cellular pathways involved in tumor growth .
The biological activity of this compound is thought to involve interactions with specific enzymes and receptors within the body. The carboxylic acid functional group allows for further chemical modifications, enhancing its binding affinity to biological targets . Research is ongoing to elucidate the exact mechanisms through which this compound exerts its effects.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions that create the bicyclic structure while introducing the necessary functional groups . Derivatives such as methyl esters have been synthesized and studied for their biological activities, showcasing the versatility of this compound in medicinal chemistry .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate | C₁₁H₁₆O₃ | Contains a methyl ester instead of a carboxylic acid |
| 9-Oxobicyclo[4.2.0]octane-2-carboxylic acid | C₈H₈O₃ | Different bicyclic structure |
| Bicyclo[2.2.1]heptan-2-carboxylic acid | C₇H₈O₂ | Smaller bicyclic system with different reactivity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition of bacterial strains such as E.coli and Staphylococcus aureus, indicating its potential use in developing new antibacterial agents .
- Anticancer Activity : In vitro studies revealed that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for anticancer drug development .
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